molecular formula C5D6N2 B1141693 3-AMINOPYRIDINE-D6 CAS No. 1219805-61-4

3-AMINOPYRIDINE-D6

Cat. No.: B1141693
CAS No.: 1219805-61-4
M. Wt: 100.15
InChI Key:
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Description

3-Aminopyridine-D6 is a deuterated form of 3-aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

3-Aminopyridine-D6 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference compound in NMR spectroscopy.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Research involving this compound includes the development of pharmaceuticals and the study of metabolic pathways.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopyridine-D6 can be synthesized through various methods. One common approach involves the deuteration of 3-aminopyridine using deuterium gas or deuterated reagents. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The use of deuterated solvents and catalysts can enhance the efficiency of the deuteration process.

Chemical Reactions Analysis

Types of Reactions

3-Aminopyridine-D6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and other nitrogen-containing heterocycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopyridine-D6 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in studies requiring precise analytical techniques and in applications where stability is crucial.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-AMINOPYRIDINE-D6 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Pyridine-D6", "Hydrogen gas", "Ammonia gas", "Sodium metal", "Ethanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Reduction of Pyridine-D6 with hydrogen gas in the presence of a palladium catalyst to form 3-pyridyl-D6", "Step 2: Treatment of 3-pyridyl-D6 with ammonia gas in ethanol to form 3-aminopyridine-D6", "Step 3: Purification of 3-aminopyridine-D6 by treatment with hydrochloric acid and subsequent neutralization with sodium hydroxide" ] }

CAS No.

1219805-61-4

Molecular Formula

C5D6N2

Molecular Weight

100.15

Synonyms

3-AMINOPYRIDINE-D6

Origin of Product

United States

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